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molecular formula C13H14S B8719064 2,3-Dimethyl-5-benzylthiophene CAS No. 250609-29-1

2,3-Dimethyl-5-benzylthiophene

Cat. No. B8719064
M. Wt: 202.32 g/mol
InChI Key: BIHYFOLIQODFPD-UHFFFAOYSA-N
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Patent
US06683107B2

Procedure details

The title compound was prepared according to the procedure in Example 5, step 1 using 2,3-dirnethylthiophene (5.00 g, 44.6 mmol), 2.5M BuLi/hexanes (17.9 mL, 44.6 mmol) and benzyl bromide (5.30 mL, 44.6 mmol) in THF (44.6 mL). Purification on Biotage KP-Sil eluting with 1% EtOAc/pet ether gave 6.96 g (77%) of the tide compound as an oil. 1H NMR (DMSO-d6) δ2.01 (s, 3 H), 2.21 (s, 3 H), 3.98 (s, 2 H), 6.58 (s, 1 H), 7.18-7.37 (m, 5 H).
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
BuLi hexanes
Quantity
17.9 mL
Type
reactant
Reaction Step Two
Quantity
5.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
44.6 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:3][CH:4]=[CH:5][C:6]=1[CH3:7].[CH2:8](Br)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>C1COCC1>[CH2:8]([C:4]1[S:3][C:2]([CH3:1])=[C:6]([CH3:7])[CH:5]=1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC=1SC=CC1C
Step Two
Name
BuLi hexanes
Quantity
17.9 mL
Type
reactant
Smiles
Step Three
Name
Quantity
5.3 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Four
Name
Quantity
44.6 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification on Biotage KP-Sil
WASH
Type
WASH
Details
eluting with 1% EtOAc/pet ether

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C=1SC(=C(C1)C)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 6.96 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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